
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (CAS: 25015-63-8), commonly known as pinacolborane (HBpin), is a cyclic boronic ester with the molecular formula C₆H₁₃BO₂ and a molecular weight of 127.98 g/mol . Its structure features a boron atom coordinated within a 1,3,2-dioxaborolane ring substituted with four methyl groups, conferring steric protection and moderate reactivity. HBpin is widely utilized as a hydroboration reagent, boron source in cross-coupling reactions, and precursor for functionalized organoboron compounds .
Preparation Methods
Transesterification of Boronic Acids with Pinacol
The most direct route to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves transesterification of boronic acids with pinacol (1,2-diol). A representative procedure from Organic Syntheses (2019) outlines a three-step synthesis starting from dichloromethane .
Stepwise Synthesis from Dichloromethane
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Formation of (Dichloromethyl)boronic Acid :
Dichloromethane reacts with boron trichloride (BCl₃) under inert conditions to yield (dichloromethyl)boronic acid. The reaction requires anhydrous dichloromethane and magnesium sulfate to sequester water . -
Esterification with Pinacol :
The boronic acid intermediate is treated with pinacol (1.05 equiv) in dichloromethane, catalyzed by magnesium sulfate. The reaction proceeds at room temperature for 16 hours, achieving 89% yield after distillation . -
Purification by Distillation :
Crude product is distilled under reduced pressure (108°C at 23 mmHg), yielding a colorless liquid that solidifies at low temperatures .
Table 1: Reaction Conditions for Transesterification
Parameter | Value |
---|---|
Catalyst | MgSO₄ |
Solvent | Dichloromethane |
Temperature | 25°C |
Time | 16 hours |
Yield | 89% |
Catalytic Borylation of Esters
Recent advancements employ transition-metal catalysts for direct borylation of esters. Bandyopadhyay et al. (2022) demonstrated a one-pot synthesis using trimethylsilylmethyllithium (TMSCH₂Li) and pinacolborane (HBpin) .
Reaction Mechanism and Optimization
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Substrate Scope : Isopropyl acetate reacts with HBpin (2 equiv) in solvent-free conditions.
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Catalyst System : Trimethylsilylmethyllithium (3 mol%) facilitates boronate formation via nucleophilic attack on the ester carbonyl .
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Kinetic Control : Reactions completed within 6 hours at 20°C under Schlenk conditions, achieving 93% isolated yield .
Table 2: Key Parameters for Catalytic Borylation
Parameter | Value |
---|---|
Catalyst | TMSCH₂Li (3 mol%) |
Solvent | Neat |
Temperature | 20°C |
Time | 6 hours |
Yield | 93% |
Functionalization via Allylboration
The Royal Society of Chemistry (2017) reported allylboration as a supplementary route, though primarily for derivatization . AllylBPin (this compound derivative) is synthesized via Pd-catalyzed coupling.
Palladium-Catalyzed Coupling
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Substrates : 4-Bromobenzaldehyde and allylBPin.
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Conditions : Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%), K₃PO₄ (3 equiv), H₂O (50 equiv) in toluene .
Comparative Analysis of Methods
Table 3: Method Comparison
Method | Yield | Conditions | Scalability |
---|---|---|---|
Transesterification | 89% | Room temperature | High |
Catalytic Borylation | 93% | Solvent-free | Moderate |
Allylboration | 77–84% | Pd catalysis | Low |
-
Transesterification excels in scalability but requires inert conditions.
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Catalytic Borylation offers superior yields and shorter reaction times but uses air-sensitive reagents.
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Allylboration is niche, suited for functionalized derivatives.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: This compound reacts with alkenes and alkynes to form organoboranes.
Reduction: It reduces ketones and aldehydes to their corresponding alcohols.
Borylation: This compound is used in borylation reactions to introduce boron atoms into organic molecules.
Common Reagents and Conditions
Hydroboration: Catalysts such as nickel or cobalt are often used to facilitate the hydroboration of alkenes and alkynes.
Reduction: Sodium tert-butoxide (NaOtBu) is commonly used as a catalyst for the reduction of ketones and aldehydes.
Borylation: Transition metal catalysts like palladium are used in borylation reactions.
Major Products Formed
Hydroboration: Organoboranes
Reduction: Alcohols
Borylation: Boronic esters
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is widely utilized as a reagent in organic synthesis due to its ability to form boronic esters. Its applications include:
-
Borylation Reactions : It serves as a borylating agent in the synthesis of aryl and alkenyl boron compounds. This process is crucial for constructing complex organic molecules.
Reaction Type Description Borylation Introduction of boron-containing groups into organic molecules Hydroboration Addition of boron-hydrogen bonds to alkenes and alkynes - Suzuki-Miyaura Coupling : The compound is frequently employed in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds between aryl halides and boronic acids or esters.
Material Science
The compound plays a significant role in the development of advanced materials:
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OLEDs (Organic Light Emitting Diodes) : It is used to synthesize electroluminescent dyes that enhance the efficiency and brightness of OLEDs. For example, derivatives of this compound have been shown to produce high luminous efficiency and brightness when integrated into OLED devices .
Property Value Maximum Luminescence 400 cd/m² Luminous Efficiency 1.3 cd/A - Fluorescent Materials : Its derivatives are used in creating fluorescent macromolecules that exhibit aggregation-induced emission (AIE), which is beneficial for optical applications.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for developing boron-containing pharmaceuticals:
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Drug Development : It serves as an intermediate in synthesizing various bioactive compounds. Research has demonstrated its potential inhibitory effects on key kinases involved in cancer and neurodegenerative diseases.
Kinase Target IC50 (nM) Comments GSK-3β 8 Highly potent inhibitor IKK-β 30 Moderate potency
Case Study: Inhibitory Activity
Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against various kinases involved in cellular signaling pathways. For instance:
- In vitro assays demonstrated that the compound effectively reduced cell viability at concentrations above 10 µM across multiple cell lines without significant cytotoxicity.
Industrial Applications
In industrial settings, this compound's stability and reactivity under mild conditions make it suitable for producing advanced materials and polymers:
- Polymerization Processes : It can be used as a catalyst or co-catalyst in polymerization reactions to create high-performance polymers with specific properties.
Mechanism of Action
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane exerts its effects through the hydroboration mechanism, where the boron-hydrogen bond adds across the carbon-carbon double or triple bond of alkenes or alkynes . This reaction is facilitated by catalysts such as nickel or cobalt, which activate the boron-hydrogen bond and enable its addition to the substrate . The resulting organoborane intermediates can undergo further transformations to yield various products .
Comparison with Similar Compounds
Structural and Functional Variations
The reactivity and applications of HBpin derivatives depend on substituents attached to the boron atom. Key analogues include:
Reactivity and Selectivity
- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl in MesBpin) hinder boron coordination, reducing reactivity in cross-coupling but improving regioselectivity in C–H borylation .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, fluorine) lower boron’s electron density, enhancing electrophilicity. For example, 2-(tridecafluoroalkyl)-HBpin exhibits unique radical stability in dienylboronate complexes .
- Stereoselectivity : Rhodium-catalyzed dehydrogenative borylation of vinylarenes with HBpin yields (E)-styrylboronates with >95% stereoselectivity, whereas ruthenium catalysts show lower efficiency .
Stability and Handling
- Hydrolytic Stability: HBpin derivatives with strong N→B coordination (e.g., dimethylaminoethoxy-substituted variants) exhibit enhanced stability. For instance, PDB (β,β’-dimethylaminoethoxy-HBpin) retains catalytic activity in epoxy resins for >3 months .
- Thermal Stability: Fluorinated derivatives (e.g., nonafluoroalkyl-HBpin) resist decomposition up to 150°C, making them suitable for high-temperature applications .
- Safety : Derivatives like 2-(3-methylindenyl)-HBpin require handling under inert atmospheres and avoidance of ignition sources due to flammability risks .
Catalytic Efficiency
- HBpin vs. B₂pin₂ : In C–H borylation, HBpin favors meta-selectivity in aromatic substrates, while B₂pin₂ (bis(pinacolato)diboron) prefers ortho-functionalization due to differing steric and electronic profiles .
- Ionic Liquid Synthesis : HBpin derivatives synthesized in [Hnmp]HSO₄ achieve 72.5% yield with recyclable catalysts, outperforming traditional methods requiring harsh conditions .
Novel Derivatives
- Fluorinated HBpin: Compounds like 2-(nonafluorododecyl)-HBpin enable synthesis of fluorinated polymers with unique dielectric properties .
- Heterocyclic HBpin : Derivatives such as 5-(HBpin)-1,3-dihydrobenzimidazol-2-one serve as intermediates in pharmaceutical synthesis (e.g., kinase inhibitors) .
Biological Activity
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions while exhibiting notable biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 127.98 g/mol. The compound features a dioxaborolane ring that stabilizes the boron atom, enhancing its reactivity in organic transformations. The presence of the tetramethyl substituents contributes to its steric properties and solubility.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with cytochrome P450 enzymes. Specifically:
- Inhibition of Cytochrome P450 Enzymes : This compound has been shown to inhibit CYP1A2 and CYP2D6 enzymes which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics for drugs metabolized by these pathways.
Pharmacological Applications
The potential applications of this compound in pharmacology include:
- Drug Development : Its ability to inhibit specific cytochrome P450 enzymes suggests it could be used to enhance the efficacy of certain drugs by preventing their rapid metabolism.
- Synthetic Intermediate : It serves as a valuable intermediate in the synthesis of biologically active compounds due to its reactivity in cross-coupling reactions such as Suzuki-Miyaura coupling.
Study 1: Interaction with Drug Metabolism
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on drug metabolism. The results indicated that co-administration with substrates for CYP1A2 and CYP2D6 led to significant increases in plasma concentrations of those drugs. This finding highlights the compound's potential as a pharmacological agent that can modulate drug interactions.
Study 2: Synthesis and Biological Evaluation
In another study focusing on the synthesis of derivatives of this compound for biological evaluation:
- Various derivatives were synthesized and tested against different cancer cell lines.
- Some derivatives exhibited promising cytotoxicity and were further investigated for their mechanisms of action involving apoptosis induction .
Comparative Analysis
The following table summarizes structural similarities and biological activities among related compounds:
Compound Name | CAS Number | Biological Activity | Unique Features |
---|---|---|---|
2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1192755-14-8 | Inhibitor of CYP enzymes | Different substitution pattern |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | 1009303-77-8 | Moderate cytotoxicity | Contains methoxy group |
2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 519054-55-8 | Potential anti-cancer activity | Lacks chlorine substituent |
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic chemistry?
This compound is widely used as a boronate ester in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to form C–C and C–heteroatom bonds. It serves as a precursor for α-aminoboronic acids, which are serine protease inhibitors, and participates in hydroboration/protodeboronation sequences for stereoselective alkenyl boronate synthesis. For example, hydroboration of alkynyl pinacolboronates with dicyclohexylborane under inert atmospheres yields Z-alkenyl derivatives . Additionally, it acts as a reductant for ketones under NaOt-Bu catalysis at ambient temperatures .
Q. What experimental protocols are recommended for characterizing this compound derivatives?
Characterization typically involves NMR, NMR, and NMR spectroscopy. For instance, derivatives like 2-(3-chlorophenyl)-substituted analogs exhibit distinct NMR peaks at ~30 ppm, while solid-state derivatives (e.g., 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane) are analyzed as white solids with resolved NMR signals . Solubility challenges in benzene- necessitate alternative solvents (e.g., THF) for equilibria studies .
Q. How can researchers optimize yields in Suzuki-Miyaura couplings using this reagent?
High yields (>90%) are achieved using anhydrous potassium carbonate at 100°C. Allyl-substituted derivatives (e.g., 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhance coupling efficiency due to their stability and reactivity in palladium-catalyzed systems . Purification via flash column chromatography with hexanes/EtOAc (2:1) and 0.25% EtN improves product isolation .
Advanced Research Questions
Q. How does ligand steric/electronic modulation influence regioselectivity in C–H borylation reactions?
Ligand design critically impacts selectivity when distinguishing between similarly sized substituents (e.g., F vs. H). For example, iridium catalysts paired with sterically demanding ligands favor meta-borylation in aromatic systems, while smaller ligands promote ortho-selectivity. The choice of borane (HBpin vs. Bpin) further alters regioselectivity, with HBpin favoring less sterically hindered sites .
Q. What mechanistic insights explain contradictory reactivity in ketone reductions using this compound?
Despite poor solubility in benzene-, spectroscopic data suggest the active hydride species is a trialkoxyborohydride. In THF, equilibria between multiple boron species occur, with the trialkoxyborohydride dominating. This solvent-dependent behavior necessitates careful mechanistic interpretation, as THF stabilizes reactive intermediates .
Q. How can photoredox conditions enhance coupling reactions involving this compound?
Ir-catalyzed photoredox systems enable coupling with carbonyl compounds under mild conditions. For example, 2-phenylsulfanylmethyl derivatives react efficiently via radical intermediates, avoiding traditional heating and enabling functionalization of sensitive substrates . Optimization requires precise control of light intensity and catalyst loading to minimize side reactions.
Q. What analytical limitations arise when studying aliphatic hydroxyl groups in lignin derivatives using boron-based reagents?
While 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane enables quantitative NMR analysis of phenolic hydroxyls, it poorly resolves aliphatic hydroxyls (e.g., primary vs. secondary). This limitation necessitates complementary techniques like NMR or derivatization protocols for full structural elucidation .
Q. Methodological Recommendations
- Stereoselective Synthesis : Use dicyclohexylborane for Z-alkenyl boronate formation, validated by NMR coupling constants (~10 Hz for cis isomers) .
- Contradictory Data Resolution : Compare solvent effects (benzene vs. THF) in mechanistic studies to identify dominant reactive species .
- Regioselective Borylation : Screen ligand/borane combinations (e.g., Bpin with electron-deficient ligands) to target meta- or ortho-sites in heteroaromatics .
Properties
InChI |
InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPWAYBEOJRFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC(C(O1)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422852 | |
Record name | Pinacolborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25015-63-8 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinacolborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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